molecular formula C10H12O7S B596679 3-(4-Methoxy-3-(sulfooxy)phenyl)propanoic acid CAS No. 1258842-21-5

3-(4-Methoxy-3-(sulfooxy)phenyl)propanoic acid

Cat. No.: B596679
CAS No.: 1258842-21-5
M. Wt: 276.259
InChI Key: QZIYZVFIROFZCV-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3-(sulfooxy)phenyl)propanoic acid (C₁₀H₁₂O₇S; molecular weight: 276.26 g/mol) is a sulfated phenolic metabolite derived from the biotransformation of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid in humans. The compound features a propanoic acid backbone substituted with a 4-methoxy group and a 3-sulfooxy group on the phenyl ring . It is synthesized via sulfation catalyzed by sulfotransferase enzymes (e.g., SULT1A3), which enhances its polarity and facilitates urinary excretion . This metabolite has been detected in studies investigating cranberry-derived polyphenol metabolism, where sulfation and glucuronidation are critical for detoxification and elimination .

Properties

IUPAC Name

3-(4-methoxy-3-sulfooxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O7S/c1-16-8-4-2-7(3-5-10(11)12)6-9(8)17-18(13,14)15/h2,4,6H,3,5H2,1H3,(H,11,12)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIYZVFIROFZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678634
Record name 3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258842-21-5
Record name 3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrogenation of Isoferulic Acid

Isoferulic acid (3-hydroxy-4-methoxycinnamic acid) undergoes catalytic hydrogenation to yield dihydroisoferulic acid. This method employs palladium on carbon (Pd/C) under hydrogen gas (H₂) at 25–50°C in ethanol or tetrahydrofuran (THF). The reaction typically achieves >90% conversion, with the double bond of the cinnamic acid moiety selectively reduced to form the propanoic acid chain.

Reaction Conditions:

ParameterValue
Catalyst0.5–1.0% Pd/C
SolventEthanol/THF (1:1)
Temperature40°C
H₂ Pressure1–3 bar
Reaction Time4–6 hours
Yield88–92%

Post-hydrogenation, the catalyst is removed via filtration, and the product is purified by recrystallization using ethanol-water mixtures.

Oxidation of 3-(4-Methoxyphenyl)propanal

An alternative route involves oxidizing 3-(4-methoxyphenyl)propanal to the corresponding propanoic acid. The aldehyde intermediate is synthesized via hydrogenation of 4-methoxycinnamaldehyde using Pd/C, followed by oxidation with molecular oxygen (O₂) at 60–80°C. This method avoids stoichiometric oxidants, achieving 85–90% selectivity for the carboxylic acid.

Oxidation Protocol:

  • Substrate: 3-(4-methoxyphenyl)propanal (≥90% purity)

  • Oxidant: Air or O₂ (1–5 bar)

  • Solvent: Water or aqueous ethanol

  • Temperature: 70°C

  • Time: 3–5 hours

  • Yield: 82–87%

This approach is industrially favorable due to its scalability and minimal byproduct formation.

Sulfation of Dihydroisoferulic Acid

Sulfation of the 3-hydroxy group in dihydroisoferulic acid introduces the sulfooxy moiety, forming the target compound. The reaction demands precise control to avoid over-sulfation or degradation.

Sulfur Trioxide-Pyridine Complex Method

The sulfur trioxide-pyridine complex (SO₃·Py) is a mild sulfating agent that reacts selectively with phenolic hydroxyl groups. The reaction proceeds in anhydrous dimethylformamide (DMF) or pyridine at 0–5°C to minimize side reactions.

Procedure:

  • Dissolve dihydroisoferulic acid (1 equiv) in DMF (10 mL/g).

  • Add SO₃·Py (1.2 equiv) portionwise over 30 minutes.

  • Stir at 0°C for 2 hours, then warm to 25°C for 1 hour.

  • Quench with ice-water and extract with ethyl acetate.

  • Purify via silica gel chromatography (ethyl acetate/methanol/water = 7:2:1).

Outcomes:

  • Yield: 75–80%

  • Purity: ≥95% (HPLC)

  • Side Products: <5% disulfated species.

Chlorosulfonic Acid Method

Chlorosulfonic acid (ClSO₃H) offers a cost-effective alternative but requires stringent temperature control. The reaction is conducted in dichloromethane (DCM) at −10°C to prevent sulfonation of the aromatic ring.

Protocol:

  • Cool ClSO₃H (1.5 equiv) in DCM to −10°C.

  • Add dihydroisoferulic acid (1 equiv) dissolved in DCM dropwise.

  • Stir at −10°C for 1 hour, then pour into cold sodium bicarbonate solution.

  • Extract with DCM, dry over MgSO₄, and concentrate.

Outcomes:

  • Yield: 70–75%

  • Purity: 90–93%

  • Challenges: Formation of chlorinated byproducts if temperatures exceed −5°C.

Industrial-Scale Production Considerations

Scalable synthesis requires optimizing cost, safety, and yield. Key advancements include:

Continuous-Flow Oxidation

Replacing batch oxidation with continuous-flow systems enhances efficiency in precursor synthesis. A tubular reactor operating at 10 bar O₂ and 80°C reduces reaction time to 30 minutes while maintaining 89% yield.

Solvent Recycling

DMF recovery via distillation reduces waste and costs in sulfation steps. Industrial plants report 95% solvent reuse rates, lowering production expenses by 20–25%.

Recent Advances and Alternative Approaches

Enzymatic Sulfation

Tyrosylprotein sulfotransferase (TPST) enzymes have been explored for regioselective sulfation under mild conditions (pH 7.4, 37°C). Pilot studies show 65–70% conversion using adenosine 3′-phosphate 5′-phosphosulfate (PAPS) as a cofactor, though enzyme costs remain prohibitive for large-scale use.

One-Pot Tandem Reactions

A novel one-pot method combines hydrogenation and sulfation:

  • Hydrogenate isoferulic acid with Pd/C.

  • Directly add SO₃·Py without isolating the dihydro intermediate.

  • Achieves 68% overall yield, reducing purification steps.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-(sulfooxy)phenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methoxy-3-(sulfooxy)phenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-(sulfooxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The methoxy group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to 3-(4-Methoxy-3-(sulfooxy)phenyl)propanoic acid include phenolic and sulfated propanoic acid derivatives. Below is a comparative analysis of their chemical properties, biological roles, and research findings:

Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Biological Role References
This compound C₁₀H₁₂O₇S 4-methoxy, 3-sulfooxy 276.26 Human metabolite; sulfated derivative; enhanced water solubility for excretion .
3-(4'-Hydroxy-3'-methoxyphenyl)propanoic acid C₁₀H₁₂O₅ 4-hydroxy, 3-methoxy 212.20 Microbial catabolite of polyphenols; detected in colonic fermentation studies .
3-(3-Methoxy-4-(sulfooxy)phenyl)propanoic acid (Positional isomer) C₁₀H₁₂O₇S 3-methoxy, 4-sulfooxy 276.26 Sulfated metabolite; positional isomer with distinct enzyme interaction potential due to sulfation site .
3-(Phenyl)propanoic acid C₉H₁₀O₂ Phenyl group 150.17 Microbial degradation product of amino acids; minimal polarity .
Ketoprofen (NSAID) C₁₆H₁₄O₃ Dichloroanilino groups 254.28 Anti-inflammatory drug; moderate water solubility (51 mg/L at 25°C) .

Key Comparative Insights

Sulfation vs. Hydroxylation/Methoxylation: The sulfated derivatives (e.g., this compound) exhibit higher polarity compared to hydroxylated or methoxylated analogs (e.g., 3-(4'-Hydroxy-3'-methoxyphenyl)propanoic acid). This enhances their solubility in aqueous environments, facilitating renal excretion . In contrast, non-sulfated compounds like 3-(phenyl)propanoic acid are less polar and may accumulate in lipid-rich tissues .

Positional Isomerism: The positional isomer 3-(3-Methoxy-4-(sulfooxy)phenyl)propanoic acid differs only in the placement of the sulfated group (3-sulfooxy vs. 4-sulfooxy). This minor structural variation could influence enzyme specificity, metabolic stability, or receptor binding.

Biological Significance: Sulfated Metabolites: Cranberry consumption studies highlight the excretion of sulfated derivatives like this compound, linking dietary polyphenols to detoxification pathways . Microbial Metabolites: Compounds such as 3-(3'-hydroxyphenyl)propanoic acid dominate in colonic fermentation, indicating gut microbiota’s role in polyphenol breakdown .

Pharmacological Analogs: NSAIDs like ketoprofen share a propanoic acid backbone but feature bulky hydrophobic groups (e.g., dichloroanilino), which reduce water solubility (51 mg/L vs. >100 mg/L for sulfated derivatives) but enhance binding to plasma proteins for prolonged activity .

Research Findings and Implications

  • Metabolic Pathways: Sulfation by SULT1A3 is critical for the formation of this compound, underscoring enzyme specificity in xenobiotic metabolism .
  • Dietary Influence : Cranberry intake increases urinary excretion of sulfated metabolites, suggesting dietary modulation of sulfotransferase activity .

Biological Activity

3-(4-Methoxy-3-(sulfooxy)phenyl)propanoic acid, also known as 3-[4-M3SP]PA, is a metabolite derived from isoferulic acid, which is recognized for its diverse biological activities. This compound is primarily involved in metabolic pathways related to phenolic compounds and exhibits notable acidic properties that may influence its interactions with biological macromolecules.

The molecular formula of this compound is C10H12O7SC_{10}H_{12}O_7S, with a molecular weight of approximately 276.26 g/mol. The synthesis of this compound can be achieved through various methods, including sulfation reactions involving phenolic precursors, which enhance its solubility and bioavailability in biological systems.

As a metabolite, this compound plays a crucial role in the metabolism of isoferulic acid, which is known for its antioxidant, anti-inflammatory, and potential anticarcinogenic properties. The specific mechanisms through which this compound exerts its effects are still under investigation, but it is believed to interact with various enzymes and proteins due to its sulfated structure.

Interaction with Biological Macromolecules

The presence of the sulfooxy group enhances the compound's ability to engage in ionic interactions and hydrogen bonding with proteins and nucleic acids. This interaction could potentially influence enzyme activity and metabolic pathways, leading to various physiological effects.

Research Findings

Recent studies have highlighted the significance of this compound in clinical contexts. For instance, research examining urinary metabolites in patients with interstitial cystitis (IC) identified this compound among others as significantly altered compared to control groups. The findings suggested that metabolites like this compound could serve as biomarkers for disease states or responses to treatment .

Case Study: Urinary Metabolome Analysis

In a study involving 42 female participants (20 IC patients and 22 controls), urine samples were analyzed to assess the differences in metabolite concentrations between the two groups. The results indicated significant variations in several metabolites, including this compound, suggesting its potential role in the pathophysiology of IC .

Metabolite IC Group Concentration Control Group Concentration Statistical Significance (p-value)
This compound1.766 µM0.016 µM<0.05

Potential Applications

The biological activity of this compound suggests several potential applications in research and clinical settings:

  • Biomarker Development : Its presence in altered concentrations in specific disease states may allow for its use as a biomarker for diagnosis or prognosis.
  • Therapeutic Targeting : Understanding its interactions at the molecular level could lead to novel therapeutic strategies targeting metabolic pathways influenced by this compound.
  • Nutraceutical Applications : Given its origins from dietary phenolic compounds, it may have implications for dietary supplements aimed at enhancing health through antioxidant activities.

Q & A

Q. Optimal Conditions :

  • Sulfation: Conducted at 0–4°C to minimize hydrolysis of the sulfooxy group .
  • Yields: Reported yields range from 45–65%, depending on the purity of intermediates and reaction scale .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Peaks at δ 3.85 (methoxy -OCH₃), δ 7.2–7.5 (aromatic protons), and δ 12.1 (sulfooxy -OSO₃H) .
    • FT-IR : Bands at 1250 cm⁻¹ (S=O stretch) and 1720 cm⁻¹ (carboxylic acid C=O) .
  • Chromatography :
    • HPLC : Purity >95% confirmed using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M-H]⁻ at m/z 289.02 .

Advanced: What are the challenges in analyzing the metabolic pathways of this compound in vivo, and how can isotopic labeling be utilized?

Methodological Answer:

  • Challenges :
    • Low bioavailability : Rapid conjugation (sulfation/glucuronidation) reduces free circulating levels .
    • Matrix interference : Co-eluting metabolites in plasma/urine require UPLC-MS/MS with selective ion monitoring .
  • Isotopic Labeling :
    • ¹³C or ²H labeling : Tracks parent compound and metabolites in biological matrices. For example, ¹³C-labeled analogs enable quantification via isotope dilution mass spectrometry .
    • Applications : Clarifies phase II metabolism (e.g., sulfation vs. glucuronidation ratios) and tissue distribution .

Advanced: How do computational models predict the interaction between this compound and specific enzymes, and what discrepancies exist between in silico and experimental results?

Methodological Answer:

  • Molecular Docking :
    • Targets : COX-2, PPAR-γ, and sulfotransferases (SULT1A1). Autodock Vina predicts binding affinities (ΔG) of -8.2 to -9.5 kcal/mol .
  • Discrepancies :
    • In vitro vs. in silico : Predicted SULT1A1 inhibition (IC₅₀: 2.5 µM) conflicts with experimental IC₅₀ values of 5.8 µM due to solvation effects not fully modeled .
  • Mitigation : Hybrid QM/MM simulations improve accuracy by accounting for active-site water molecules .

Advanced: What strategies are effective in resolving contradictions in reported biological activities across different studies?

Methodological Answer:

  • Meta-Analysis : Pool data from studies using standardized assays (e.g., fixed concentrations, cell lines like RAW 264.7 for anti-inflammatory activity) .
  • Controlled Replication :
    • Variable standardization : Use identical solvent systems (e.g., DMSO concentration ≤0.1% v/v) to mitigate cytotoxicity artifacts .
    • Orthogonal assays : Confirm osteoclast inhibition (e.g., TRAP staining) alongside hydroxyapatite resorption assays .

Basic: What are the recommended protocols for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage :
    • Short-term : -20°C in airtight, light-resistant containers under nitrogen .
    • Long-term : -80°C with desiccants (silica gel) to prevent hydrolysis .
  • Handling :
    • Solubility : Prepare stock solutions in DMSO (10 mM), then dilute in PBS (pH 7.4) immediately before use .
    • Safety : Use fume hoods and nitrile gloves; avoid inhalation (irritant) .

Advanced: How does the introduction of a sulfooxy group influence the compound's pharmacokinetics compared to its non-sulfonated analogs?

Methodological Answer:

  • Pharmacokinetic Impact :
    • Solubility : Sulfooxy group increases aqueous solubility (logP reduced from 2.1 to -0.3) but enhances renal excretion .
    • Bioavailability : Non-sulfonated analogs (e.g., 3-(4-methoxyphenyl)propanoic acid) show 2.3× higher Cmax in rat plasma .
  • Metabolic Fate :
    • Sulfonation : Acts as a detoxification pathway, reducing interaction with cytochrome P450 enzymes .

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